N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide, also known as FPEO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Transition-Metal-Free Decarboxylative Fluorination
Transition-metal-free decarboxylative fluorination techniques have been developed for electron-rich heteroaromatics, including furan and pyrazole derivatives. This method allows for the synthesis of fluorinated compounds without the need for transition metals, highlighting a potential pathway for synthesizing derivatives of the compound for research applications (Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017).
Synthesis and Radiotracer Applications
The synthesis of novel compounds via nucleophilic displacement has been demonstrated, showing potential for the development of PET radiotracers for studying various biological targets. This approach could be relevant for synthesizing and labeling compounds similar to N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide for imaging and diagnostic purposes (R. Katoch-Rouse, A. Horti, 2003).
Antimicrobial Applications
Research on Schiff bases of chitosan incorporating heterocyclic moieties, including pyrazole derivatives, has shown promising antimicrobial activity against a range of bacteria and fungi. These findings suggest potential biomedical applications for compounds structurally related to N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide in developing antimicrobial agents (A. Hamed et al., 2020).
Cytotoxicity and Anticancer Applications
Novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related derivatives have been evaluated for their cytotoxicity against cancerous cell lines, demonstrating potential as anticancer agents. Such studies underscore the relevance of compounds akin to N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide in cancer research and therapy (Raquib Alam et al., 2016).
Sensor Applications
Pyrazoline derivatives have been utilized in developing selective fluorometric "Turn-off" sensors for Hg2+, showcasing the chemical sensing capabilities of compounds with structures related to N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide. This indicates potential applications in environmental monitoring and safety (Ebru Bozkurt, H. Gul, 2018).
properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c18-12-5-1-2-6-13(12)21-17(24)16(23)19-11-14(15-7-3-10-25-15)22-9-4-8-20-22/h1-10,14H,11H2,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGSSBFMVCXKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.